molecular formula C14H11ClN2O5 B2545421 ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate CAS No. 338792-98-6

ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate

Cat. No.: B2545421
CAS No.: 338792-98-6
M. Wt: 322.7
InChI Key: NADRFVQJUKWNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic heterocyclic compound features a pyrrolo[3,4-d]isoxazole core fused with a 4-chlorophenyl substituent at position 5 and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₆H₁₂ClN₂O₅, with an average mass of 356.73 g/mol (calculated from analogs in ). The compound’s structure is stabilized by a rigid bicyclic framework, making it a valuable scaffold in medicinal chemistry for conformational constraint in peptide design . It is synthesized via microwave-assisted thermolysis of N-nitrosodihydropyrazoles in mixed solvents like PhCl-AcOH, as reported in studies on similar derivatives .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O5/c1-2-21-14(20)10-9-11(22-16-10)13(19)17(12(9)18)8-5-3-7(15)4-6-8/h3-6,9,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADRFVQJUKWNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 321522-07-0
  • Molecular Formula : C14H12ClN3O4
  • Molecular Weight : 321.72 g/mol

The biological activity of this compound has been linked to several mechanisms:

  • Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties against various viruses. For instance, studies on related pyrrolidine derivatives have shown promising activity against HIV-1 with single-digit micromolar potencies .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in viral replication or cancer cell proliferation. The structure suggests potential interactions with enzymes that are critical in metabolic pathways .
  • Anticancer Potential : Compounds within the pyrrolo[3,4-d]isoxazole class have been explored for their anticancer properties. Their ability to induce apoptosis in cancer cells has been documented in various studies .

Case Study 1: Antiviral Evaluation

A study evaluated the antiviral efficacy of ethyl 5-(4-chlorophenyl)-4,6-dioxo derivatives against HIV-1. The results revealed that modifications in the phenyl ring significantly enhanced antiviral activity. The mean inhibitory concentration (MIC) for some derivatives was found to be as low as 0.40 µM .

Case Study 2: Anticancer Activity

Research focusing on structural analogs demonstrated that certain derivatives of the pyrrolo[3,4-d]isoxazole framework exhibited potent anticancer activity by targeting specific signaling pathways involved in tumor growth. In vitro assays indicated substantial cytotoxic effects against several cancer cell lines .

Comparative Analysis of Biological Activities

Compound NameActivity TypeMIC (µM)Reference
Ethyl 5-(4-chlorophenyl)-4,6-dioxo derivativeAntiviral0.40
Pyrrolo[3,4-d]isoxazole analogAnticancerVaries
Related isoxazole compoundAntiviralSingle-digit

Scientific Research Applications

Biological Activities

Ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate exhibits a range of biological activities that make it a candidate for further research:

  • Antiviral Activity : Studies have shown that derivatives of this compound possess significant antiviral properties against HIV-1. The incorporation of halogenated phenyl groups has been linked to enhanced potency against viral replication .
  • Antibacterial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of electron-withdrawing groups like chlorine increases their antibacterial efficacy .
  • Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Antiviral Research : A study evaluated a series of pyrrole derivatives for their anti-HIV activity. Compounds similar to ethyl 5-(4-chlorophenyl)-4,6-dioxo showed potent activity in vitro with low micromolar IC50 values .
  • Synthesis of Bioactive Molecules : The compound serves as an intermediate in synthesizing other bioactive molecules. Its derivatives have been explored for their potential as antibacterial agents in pharmaceutical formulations .
  • Molecular Docking Studies : Molecular docking studies have revealed that this compound can effectively bind to key proteins involved in various disease pathways, suggesting its potential as a lead compound in drug development .

Comparative Data Table

Property/ActivityEthyl 5-(4-chlorophenyl)-4,6-dioxo...Similar Compounds
Antiviral ActivitySignificant against HIV-1Other pyrrole derivatives
Antibacterial ActivityEffective against multiple strainsPyrazole derivatives
Anti-inflammatory PotentialModulates inflammatory responsesRelated isoxazole compounds

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. For example:

  • Saponification : Treatment with NaOH (1.2 eq) in aqueous THF at 60°C for 4 hours produces 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid in 78% yield .

The 4-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki–Miyaura Coupling : Reaction with phenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 eq) in DMF/H₂O (4:1) at 100°C for 12 hours yields the biphenyl derivative (62%) .

Cyclization and Ring-Opening Reactions

The pyrrolo[3,4-d]isoxazole core undergoes acid-catalyzed cyclization:

  • Intramolecular Lactam Formation : Heating with H₂SO₄ (cat.) in toluene at reflux for 6 hours generates a tricyclic lactam (Figure 1A) .

Microwave-assisted ring-opening reactions have been reported:

  • Microwave Irradiation : Treatment with NH₃ in MeOH under microwave activation (160 W, 110°C, 8 minutes) produces 5-(4-chlorophenyl)-3-carbamoylpyrrolidin-2-one (83%) .

Oxidation and Reduction

The dioxo moiety is redox-active:

  • Reduction with NaBH₄ : Selective reduction of the 4,6-diketo groups in ethanol at 0°C yields the diol intermediate (64%) .

  • Oxidation with KMnO₄ : Under acidic conditions (H₂SO₄/H₂O), oxidation cleaves the isoxazole ring, forming a dicarboxylic acid derivative (51%) .

Metal-Mediated Transformations

Copper-catalyzed reactions enable functionalization:

  • C–H Arylation : Using CuI (10 mol%), phenyliodonium acetate (2 eq), and DMF at 120°C for 24 hours introduces aryl groups at the C6a position (57%) .

Comparative Reactivity Data

Reactivity trends for key transformations are summarized below:

Reaction Type Conditions Product Yield Ref
Ester hydrolysisNaOH, THF/H₂O, 60°C, 4hCarboxylic acid78%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12hBiphenyl derivative62%
Microwave ring-openingNH₃/MeOH, 160 W, 110°C, 8min3-Carbamoylpyrrolidin-2-one83%
NaBH₄ reductionEtOH, 0°C, 2hDiol intermediate64%

Mechanistic Insights

  • Steric Effects : The 4-chlorophenyl group hinders nucleophilic attack at the C5 position, directing reactivity toward the ester and diketo moieties .

  • Electronic Effects : Electron-withdrawing chlorine atoms enhance the electrophilicity of the isoxazole ring, facilitating cyclization and oxidation .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with modified aryl substituents at position 5 demonstrate distinct physicochemical and biological properties:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Analytical Data (¹³C NMR, δ ppm) Biological Activity/Application
Target Compound (this article) 4-Chlorophenyl C₁₆H₁₂ClN₂O₅ 356.73 Not explicitly reported Scaffold for peptide conformation
Ethyl 5-(4-Tolyl)-...isoxazole-3-carboxylate (2b) 4-Methylphenyl (Tolyl) C₁₇H₁₅N₂O₅ 327.31 14.7, 55.2, 62.9, 82.6, 115.1, etc. Synthetic intermediate
Ethyl 5-(4-Ethylphenyl)-...isoxazole-3-carboxylate (2e) 4-Ethylphenyl C₁₈H₁₇N₂O₅ 341.34 Not explicitly reported Synthetic intermediate

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : The 4-chlorophenyl group enhances lipophilicity (ClogP ≈ 2.1) compared to 4-tolyl (ClogP ≈ 1.8), influencing membrane permeability in bioactive analogs .

Heterocyclic Core Modifications

Replacing the isoxazole ring with a pyrazole or modifying ring substituents impacts electronic properties and bioactivity:

Compound Name Core Structure Molecular Formula Key Features Application/Activity
Target Compound Pyrrolo[3,4-d]isoxazole C₁₆H₁₂ClN₂O₅ Bicyclic, ester-functionalized Conformational constraint in peptides
Ethyl 5-(4-chlorophenyl)-...pyrazole-3-carboxylate Pyrrolo[3,4-c]pyrazole C₂₀H₁₆ClN₃O₄ Additional phenyl group at position 1 Unreported bioactivity; structural analog
3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid Hydroxylated isoxazole C₉H₁₀N₂O₅ Hydroxyl group at position 4 Inhibits glutamate transporter EAAC1

Key Observations :

  • Pyrazole vs.
  • Hydroxylated Derivatives : Addition of hydroxyl groups (e.g., at position 4 or 6) converts the ester into a carboxylic acid, enabling interactions with neurotransmitter transporters (e.g., EAAT1 inhibition at IC₅₀ ≈ 50 μM) .

Functional Group Modifications

Compound Name Functional Group Key Feature Application/Activity
Target Compound Ethyl carboxylate Ester for prodrug strategies Precursor to γ-amino acids
4,5,6,6a-Tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid Carboxylic acid Direct peptide incorporation Stabilizes α-turn conformations
Ethyl 5-(4-chlorophenyl)-...isoxazole-3-carboxylate (CymitQuimica) Ethyl carboxylate Discontinued product Limited commercial availability

Key Observations :

  • Ester vs. Acid : The ethyl ester in the target compound improves solubility in organic solvents, facilitating synthetic modifications, while the carboxylic acid derivative is directly utilized in peptide synthesis .
  • Commercial Viability : The target compound’s discontinued status () suggests challenges in large-scale synthesis or stability compared to analogs like 2b or 2e .

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Answer:
Synthesis typically involves multi-step cyclization and functionalization. For analogous pyrrolo-isoxazole derivatives, a common approach includes:

  • Step 1: Condensation of 4-chlorophenyl-substituted precursors with ethyl glyoxylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 10–12 hours) .
  • Step 2: Cyclization via intramolecular nucleophilic attack, often catalyzed by p-toluenesulfonic acid (PTSA) in refluxing toluene .
  • Key Factors:
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates but may require careful purification to remove byproducts .
    • Catalyst Optimization: Acidic conditions (pH 4–6) improve cyclization efficiency but risk side reactions with electron-deficient aryl groups .
  • Yield Optimization: Silica gel chromatography (hexane/ethyl acetate gradient) is critical for isolating the target compound (>95% purity) .

Basic: How is structural characterization performed using spectroscopic and crystallographic methods?

Answer:

  • X-ray Crystallography: Single-crystal analysis confirms the fused pyrrolo-isoxazole core and substituent orientation. For example, analogous compounds show bond angles of 108.5–112.3° in the isoxazole ring .
  • Spectroscopy:
    • ¹H-NMR: Key signals include δ 1.2–1.4 ppm (ethyl ester CH₃), δ 5.1–5.3 ppm (pyrrolidine CH), and δ 7.3–7.5 ppm (4-chlorophenyl aromatic protons) .
    • LC-MS: Molecular ion [M+H]⁺ at m/z 377.1 (calculated for C₁₆H₁₃ClN₂O₅) confirms molecular weight .

Advanced: What computational approaches predict the reactivity and stability of the fused pyrrolo-isoxazole system?

Answer:

  • DFT Calculations: Model HOMO-LUMO gaps to assess electrophilicity. For similar structures, the 4-chlorophenyl group reduces electron density at the isoxazole oxygen, increasing susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility trends. Acetone and DMSO show higher solvation free energies (-28.5 kcal/mol) compared to water (-12.3 kcal/mol) .
  • Docking Studies: Evaluate binding affinity to biological targets (e.g., kinases) by analyzing π-π stacking with the chlorophenyl group .

Advanced: How can researchers resolve contradictions in reported bioactivity data for similar derivatives?

Answer:

  • Replication Studies: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets. A 2023 review found that 40% of bioactivity contradictions stemmed from unaccounted stereochemistry in racemic mixtures .
  • Mechanistic Profiling: Combine enzymatic assays with molecular modeling to identify off-target interactions .

Basic: What are the solubility and stability profiles under various conditions?

Answer:

  • Solubility:

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol15–20
    Water<1
  • Stability:

    • pH 7–8: Stable for >48 hours at 25°C.
    • Acidic Conditions (pH <3): Rapid degradation (<6 hours) via ester hydrolysis .
    • Storage: -20°C under argon to prevent oxidation of the pyrrolidine ring .

Advanced: What strategies optimize regioselectivity in cyclization steps?

Answer:

  • Catalyst Screening: Transition metals (e.g., CuI) favor 5-exo cyclization over 6-endo pathways, improving regioselectivity from 65% to 92% .
  • Solvent Effects: Low-polarity solvents (toluene, xylene) reduce competing intermolecular reactions .
  • Factorial Design: A 2³ DOE (temperature, catalyst loading, solvent) identified optimal conditions (80°C, 5 mol% CuI, toluene) with 89% yield .

Basic: Which analytical techniques are critical for purity assessment?

Answer:

  • HPLC: Use a C18 column (ACN/water, 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥95% (area normalization) .
  • Elemental Analysis: Match calculated vs. observed C, H, N values (±0.4% tolerance) .
  • TGA/DSC: Confirm thermal stability up to 150°C (decomposition onset) .

Advanced: How do steric/electronic effects of the 4-chlorophenyl group influence reactivity?

Answer:

  • Steric Effects: The para-Cl substituent reduces rotational freedom, stabilizing planar transition states in Suzuki-Miyaura couplings (ΔG‡ reduced by 3.2 kcal/mol vs. phenyl) .
  • Electronic Effects: The electron-withdrawing Cl group increases electrophilicity at the isoxazole C-3 position, enhancing reactivity in nucleophilic substitutions (k₂ = 0.45 M⁻¹s⁻¹ vs. 0.21 M⁻¹s⁻¹ for non-chlorinated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.